4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyrrolidinone ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation of o-phenylenediamines with carboxylic acids or their derivatives: This classic method involves the reaction of o-phenylenediamines with carboxylic acids, esters, or amides in the presence of a catalyst or dehydrating agent.
Alkylation or arylation of 2-mercaptobenzimidazoles: This method involves the reaction of 2-mercaptobenzimidazoles with alkyl or aryl halides in the presence of a base.
Multicomponent reactions: These reactions allow for the synthesis of complex benzimidazole derivatives in a single step from readily available starting materials.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and pyrrolidinone moieties.
Reduction: Reduction reactions can occur at the benzimidazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for developing drugs targeting various diseases.
Biology: It can be used in the study of biological pathways and mechanisms due to its interaction with various biological targets.
Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can modulate the activity of various protein kinases involved in cellular signaling pathways, leading to potential therapeutic applications in cancer and inflammation. Additionally, the compound can inhibit bacterial DNA gyrase and fungal ergosterol biosynthesis, making it useful in antimicrobial research.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Oxadiazol-5-yl)azepan-2-one: A derivative that acts as a CB2 agonist.
Benzimidazole derivatives: Such as ciprofloxacin and ketoconazole, which have antimicrobial properties.
Uniqueness
4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole ring, a pyrrolidinone ring, and an azepane moiety
Properties
IUPAC Name |
4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-33-21-12-10-20(11-13-21)29-17-19(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-2-3-7-15-28/h4-5,8-13,19H,2-3,6-7,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMCQNPRFDWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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